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5-hydroxy-1H-indole-2-carbaldehyde

Cat. No.: B13556301
M. Wt: 161.16 g/mol
InChI Key: RNHAUCTUYRBRTD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole-2-carbaldehyde Research

The journey of indole (B1671886) chemistry began in the 19th century, with the isolation and characterization of indole itself. tandfonline.com The subsequent exploration of its derivatives, including indole-2-carbaldehydes, has been a continuous endeavor. Early research into indole-2-carbaldehydes focused on their synthesis and basic reactivity. Various methods have been developed for their preparation, including the oxidation of 2-hydroxymethylindoles and the McFadyen-Stevens procedure. rsc.org These foundational studies paved the way for more complex investigations into their utility.

Over the decades, the focus of indole-2-carbaldehyde research has broadened significantly. Initially, these compounds were primarily of academic interest, serving as subjects for understanding fundamental chemical principles. However, as the fields of medicinal chemistry and materials science advanced, the potential applications of indole derivatives became increasingly apparent. This led to a surge in research aimed at synthesizing a diverse array of substituted indole-2-carbaldehydes and exploring their utility in constructing larger, more complex molecular architectures. researchgate.netrsc.org

Significance of the Indole Scaffold in Chemical Biology and Material Science

The indole ring system is a ubiquitous motif in a vast number of biologically active natural products and synthetic compounds. tandfonline.comresearchgate.netnih.gov This prevalence underscores its importance as a "privileged scaffold" in drug discovery. The structural and electronic properties of the indole nucleus allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govchemimpex.comderpharmachemica.com

In the realm of material science, the unique photophysical and electronic properties of the indole scaffold have been harnessed to create novel functional materials. For instance, indole derivatives are utilized in the development of fluorescent probes for biological imaging, enabling the real-time visualization of cellular processes. chemimpex.com Furthermore, their electronic characteristics make them suitable components for organic electronic devices such as organic light-emitting diodes (OLEDs). chemimpex.com The versatility of the indole scaffold continues to inspire the design and synthesis of new materials with tailored properties for a wide range of technological applications.

Current Research Landscape and Knowledge Gaps Pertaining to 5-hydroxy-1H-indole-2-carbaldehyde

Current research involving indole-2-carbaldehydes is vibrant and multifaceted, with a strong emphasis on their application as synthetic intermediates. researchgate.net They serve as key starting materials for the construction of a wide variety of heterocyclic systems, including polycyclic indole frameworks. rsc.org The reactivity of the aldehyde group allows for its participation in a multitude of chemical transformations, such as condensation reactions and multicomponent reactions, providing access to complex molecular structures. nih.govresearchgate.net

Despite the extensive research on indole-2-carbaldehydes in general, specific information regarding This compound remains relatively sparse in the readily available scientific literature. While synthetic methods for other hydroxylated indole derivatives, such as 5-hydroxy-2-methyl-1H-indole, have been described, detailed studies focusing specifically on the synthesis and reactivity of this compound are not as prevalent. researchgate.netstrategian.com This represents a significant knowledge gap. Further investigation into the optimal synthetic routes for this compound and a thorough exploration of its chemical reactivity are needed to unlock its full potential as a synthetic building block.

The following table provides a summary of the key properties of the related compound, 1H-Indole-2-carbaldehyde, which can serve as a reference point for understanding the potential characteristics of its 5-hydroxy derivative.

PropertyValue
Molecular FormulaC₉H₇NO
Molecular Weight145.16 g/mol
Melting Point138-142 °C
AppearanceSolid
InChI KeySBNOTUDDIXOFSN-UHFFFAOYSA-N
Data sourced from PubChem and commercial suppliers. nih.govsigmaaldrich.com

A similar data table for the related 5-hydroxy-1H-indole-2-carboxylic acid is provided below, offering further context.

PropertyValue
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
AppearanceSolid
InChI KeyBIMHWDJKNOMNLD-UHFFFAOYSA-N
Data sourced from commercial suppliers. cymitquimica.com

The lack of comprehensive data for this compound itself highlights the need for dedicated research in this area. Future studies should aim to fully characterize this compound, including its spectroscopic data (NMR, IR, Mass Spectrometry), and to explore its utility in the synthesis of novel compounds with potential applications in medicinal chemistry and material science. The development of efficient and scalable synthetic methods for this compound is a crucial first step in this direction. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B13556301 5-hydroxy-1H-indole-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

5-hydroxy-1H-indole-2-carbaldehyde

InChI

InChI=1S/C9H7NO2/c11-5-7-3-6-4-8(12)1-2-9(6)10-7/h1-5,10,12H

InChI Key

RNHAUCTUYRBRTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Hydroxy 1h Indole 2 Carbaldehyde and Its Derivatives

Established Synthetic Routes to the 5-hydroxy-1H-indole-2-carbaldehyde Core

Established methods for synthesizing the this compound core rely on classical indole (B1671886) synthesis reactions and regioselective functionalization of pre-formed indole rings.

Several classical name reactions in organic chemistry provide pathways to the 5-hydroxyindole (B134679) framework, which can then be further functionalized.

Nenitzescu Indole Synthesis : This is one of the most direct and useful methods for obtaining 5-hydroxyindoles. researchgate.netresearchgate.net The reaction involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com Discovered by Costin Nenitzescu in 1929, this acid-catalyzed reaction forms the 5-hydroxyindole skeleton in a single step. wikipedia.orgsynarchive.comwikipedia.org The mechanism proceeds through a Michael addition, followed by a nucleophilic attack from the enamine and subsequent elimination. wikipedia.org The versatility of this method allows for various substituents on both the benzoquinone and the enamine, making it a key strategy for producing precursors to this compound. wikipedia.orgwikipedia.org

Fischer Indole Synthesis : As one of the oldest and most popular methods for indole synthesis, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.comthermofisher.com The arylhydrazone is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comalfa-chemistry.com To synthesize a 5-hydroxyindole derivative, a 4-hydroxyphenylhydrazine would be the required starting material. The reaction mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclization, and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com This method is often performed as a one-pot synthesis. thermofisher.com

Reissert Indole Synthesis : The Reissert synthesis provides a route to indole-2-carboxylic acids, which can be precursors to indole-2-carbaldehydes. The classical approach involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net For the synthesis of the target molecule, a 4-hydroxy-2-nitrotoluene derivative would be necessary. The reduction step is typically carried out using zinc in acetic acid or other reducing agents like iron powder. wikipedia.orgresearchgate.net The resulting indole-2-carboxylic acid can then be converted to the desired 2-carbaldehyde.

Table 1: Comparison of Classical Indole Syntheses for 5-Hydroxyindole Core

Synthesis Method Starting Materials Key Features Relevance to this compound
Nenitzescu 1,4-Benzoquinone, β-Aminocrotonic ester Directly yields 5-hydroxyindoles. wikipedia.orgsynarchive.com High: Provides the 5-hydroxyindole core directly.
Fischer 4-Hydroxyphenylhydrazine, Aldehyde/Ketone Widely applicable, often a one-pot synthesis. wikipedia.orgthermofisher.com Moderate: Requires specific 4-hydroxyphenylhydrazine precursor.
Reissert 4-Hydroxy-2-nitrotoluene, Diethyl oxalate Forms indole-2-carboxylic acid, a direct precursor to the 2-carbaldehyde. wikipedia.org High: Yields a C2-functionalized indole that can be readily converted.

A common strategy involves the synthesis of a 5-hydroxyindole intermediate followed by the introduction of the aldehyde group at the C2 position.

Vilsmeier-Haack Formylation : This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.com The Vilsmeier reagent is a mild electrophile that attacks the electron-rich indole ring. chemistrysteps.com For indoles, formylation typically occurs at the C3 position. However, if the C3 position is blocked, or by careful control of reaction conditions, formylation can be directed to the C2 position. Direct formylation of 5-hydroxyindole would likely require protection of the hydroxyl group before reaction with the Vilsmeier reagent to prevent side reactions.

Other Formylation Methods : Indole-2-carbaldehydes can also be prepared from the corresponding indole-2-carboxylic acids or their esters. For instance, an ethyl indole-2-carboxylate can be converted to the corresponding carbohydrazide, which is then tosylated. Reaction with a base yields the aldehyde. Another approach is the oxidation of 2-hydroxymethylindoles using oxidizing agents like activated manganese dioxide. rsc.org The 2-hydroxymethylindole can be obtained via the reduction of an indole-2-carboxylate with a reducing agent such as lithium aluminum hydride. rsc.org

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated methods for the construction and functionalization of the indole nucleus, offering alternative routes to this compound.

Transition metal catalysis, particularly with palladium, has become a powerful tool for C-H functionalization and the formation of the indole ring. rsc.org

Palladium-Catalyzed Synthesis : Palladium catalysts can be employed in variations of classical syntheses, such as the Buchwald modification of the Fischer indole synthesis, which involves the cross-coupling of aryl bromides and hydrazones. wikipedia.org More advanced methods involve the direct, oxidative C-H amination to form the indole ring from substituted acrylates. nih.gov For example, a palladium-catalyzed aerobic amination of 2-acetamido-3-aryl-acrylates can produce indole-2-carboxylates. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of imines, generated in situ from anilines and terminal acetylenes, can directly yield 2-substituted indoles. semanticscholar.org These C-H activation strategies can provide efficient routes to highly functionalized indoles. rsc.orgsemanticscholar.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Indole Synthesis

Reaction Type Catalyst/Reagents Substrates Product
Buchwald Modification (Fischer Indole) Palladium catalyst Aryl bromides, Hydrazones N-Arylhydrazones (Indole precursors) wikipedia.org
Aerobic C-H Amination Pd(II) catalyst, O₂ 2-Acetamido-3-aryl-acrylates Indole-2-carboxylates nih.gov
Oxidative Cyclization Hg(I)/Pd(II) catalysts Anilines, Terminal acetylenes 2-Substituted indoles semanticscholar.org

Organocatalysis offers a metal-free alternative for the synthesis of complex molecules, including indole derivatives.

Organocatalytic Approaches : Aminocatalysis can be used for the reductive cyclization of ortho-formyl trans-cinnamaldehydes to yield indene-2-carbaldehyde derivatives, a reaction concept that showcases the potential of organocatalysis in forming functionalized cyclic systems. rsc.org Chiral phosphoramide-catalyzed asymmetric reactions of indol-2-yl carbinols with enamides have been developed for the synthesis of chiral 2-indole-substituted compounds. rsc.org While direct organocatalytic syntheses of this compound are not extensively documented, the principles of organocatalysis are being increasingly applied to the modular synthesis of related heterocyclic structures. nih.gov

Photochemical and electrochemical reactions represent emerging strategies in organic synthesis, offering unique reactivity.

Photochemical Methods : Photochemical reactions can be used to introduce functional groups onto aromatic rings. For instance, the photochemical hydroxylation of certain 5-nitro-2-furancarboxaldehyde derivatives has been reported, demonstrating the possibility of using light to mediate hydroxylation reactions. nih.gov Although specific applications of photochemical methods for the direct synthesis of this compound are not prominent in the literature, the potential for light-induced C-H functionalization or cyclization reactions remains an area for future exploration.

Derivatization Strategies for this compound

The unique arrangement of functional groups in this compound allows for a diverse range of chemical transformations. These modifications can be selectively targeted to the formyl group, the indole nucleus, or the hydroxyl moiety, enabling the creation of a wide array of derivatives with tailored properties.

Modification at the Formyl Group

The aldehyde functionality at the C-2 position of the indole ring is a prime site for a variety of chemical reactions, leading to the extension of the carbon chain and the introduction of new functional groups.

One of the key transformations is oxidation , which converts the aldehyde to a carboxylic acid. For instance, 5-hydroxyindole-2-carboxylic acid can be synthesized from its corresponding aldehyde. This carboxylic acid derivative serves as a crucial intermediate for the preparation of various analogs, including those with potential anticancer activity. researchgate.netsigmaaldrich.com The oxidation of 5-hydroxyindole-2-carboxylic acid with potassium permanganate has been shown to yield pyrrole-2,3,5-tricarboxylic acid. sigmaaldrich.com

Reductive amination offers a direct route to introduce amino functionalities. While specific examples for this compound are not extensively documented, the reductive amination of substituted indole-2,3-diones to produce 3-aminoindolin-2-ones is a well-established method, suggesting the feasibility of this reaction on the 2-carbaldehyde. rsc.org This reaction typically involves the formation of an imine intermediate with a primary or secondary amine, followed by reduction to the corresponding amine.

The formyl group also readily participates in condensation reactions . For example, condensation with nitromethane (B149229) or nitroethane, followed by reduction, can be employed to synthesize 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles, respectively. rsc.org

Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The preferred site for electrophilic attack on the indole nucleus is the C-3 position due to the stability of the resulting cationic intermediate. bhu.ac.in If the C-3 position is occupied, substitution may occur at other positions, including those on the benzene (B151609) portion of the ring.

Halogenation is a common modification. For instance, 5-hydroxyindole can be brominated at the C-3 position by certain halogenase enzymes. nih.gov A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates has been synthesized, highlighting the possibility of introducing halogen atoms onto the benzene ring of the 5-hydroxyindole core. researchgate.net

Electrophilic substitution , in general, is a dominant feature of indole chemistry. bhu.ac.in The electron-donating nature of the hydroxyl group at the C-5 position further activates the benzene ring towards electrophilic attack. While specific studies on the nitration, alkylation, or acylation of the this compound ring are not widely reported, the general principles of electrophilic aromatic substitution on indole derivatives suggest that these transformations are achievable, likely leading to substitution at the C-3, C-4, or C-6 positions depending on the reaction conditions and the directing effects of the existing substituents. bhu.ac.inresearchgate.net

Hydroxyl Group Manipulations

The phenolic hydroxyl group at the C-5 position provides another avenue for derivatization, primarily through etherification and esterification reactions. These modifications can alter the compound's solubility, polarity, and biological activity.

Etherification involves the conversion of the hydroxyl group into an ether. This is typically achieved by reacting the hydroxyindole with an alkyl halide in the presence of a base. For example, treatment of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate with phenethyl bromide in the presence of sodium hydride results in the formation of the corresponding phenethyl ether. researchgate.net This strategy can be applied to introduce a wide variety of alkyl or aryl groups at the 5-position.

Esterification of the hydroxyl group to form an ester is another common transformation. The reaction of 1-alkyl/aryl-3-ethoxy carbonyl-5-hydroxy-2-methyl indoles with ethyl chloroacetate (B1199739) or ethyl chloroformate yields the corresponding esters. researchgate.net This reaction provides a means to introduce various acyl groups, which can serve as protecting groups or modulate the compound's biological properties.

Chemical Reactivity and Mechanistic Pathways of 5 Hydroxy 1h Indole 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C2 position of the indole (B1671886) ring is a primary site of reactivity, readily undergoing nucleophilic additions and redox transformations.

Nucleophilic Additions and Condensations

The aldehyde functionality of 5-hydroxy-1H-indole-2-carbaldehyde is susceptible to attack by various nucleophiles. These reactions are fundamental in constructing more complex molecular architectures.

Condensation reactions, a class of nucleophilic additions where a small molecule like water is eliminated, are common. libretexts.org For instance, indole-2-carbaldehydes can be condensed with nitroalkanes, such as nitromethane (B149229) and nitroethane, to form β-nitro-vinyl indoles. rsc.org These intermediates can be further reduced to yield 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. rsc.org

Another significant condensation reaction is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group. nih.gov For example, the condensation of indole-4-carbaldehyde with 2,4-diaryl-4-oxobutyronitrile is a key step in the synthesis of polycyclic indole derivatives. nih.gov Similarly, a three-component reaction involving an arylamine, an arylglyoxal, and a 4-hydroxy-2-pyrone or 4-hydroxycoumarin (B602359) proceeds through an initial Knoevenagel condensation. semanticscholar.org

The aldehyde can also participate in multicomponent reactions, such as the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. rug.nl This highlights the versatility of the aldehyde group in complex molecule synthesis.

The table below summarizes various nucleophilic addition and condensation reactions involving indole-2-carbaldehydes.

Reaction TypeReagentsProduct Type
Nitroaldol CondensationNitromethane, Nitroethaneβ-nitro-vinyl indoles
Knoevenagel CondensationActive methylene compounds (e.g., 2,4-diaryl-4-oxobutyronitrile)Polycyclic indoles
Ugi Multicomponent ReactionAmine, Carboxylic acid, IsocyanideDi-peptide derivatives
Reaction with IndoleIndoleBis(indolyl)methanes

Redox Chemistry and Transformations

The aldehyde group of this compound can be either oxidized or reduced.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation is a key step in the metabolic pathway of similar compounds like 5-hydroxyindoleacetaldehyde, which is oxidized to 5-hydroxyindoleacetic acid by aldehyde dehydrogenase. wikipedia.org While specific studies on the direct oxidation of this compound are not detailed in the provided results, the oxidation of the indole ring itself has been reported. For example, 5-hydroxyindole (B134679) can be oxidized to 2-oxo-5-hydroxyindole using chloramine-B. researchgate.net

Reduction: The aldehyde group can be reduced to a primary alcohol. A common reducing agent for this transformation is lithium aluminum hydride, which has been used to reduce 2-ethoxycarbonylindoles to 2-hydroxymethylindoles. rsc.org These resulting alcohols can then be re-oxidized to the corresponding aldehydes using reagents like activated manganese dioxide. rsc.org

Reactivity of the Indole Nitrogen and Aromatic Ring

The indole nucleus, comprising the nitrogen atom and the fused aromatic ring, also participates in a range of chemical reactions, primarily electrophilic substitutions and reactions at the nitrogen center.

Electrophilic Aromatic Substitutions

The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. The position of substitution is influenced by the existing substituents. The hydroxyl group at the 5-position is an activating, ortho-, para-directing group, while the aldehyde at the 2-position is a deactivating, meta-directing group.

While specific examples for this compound are not extensively detailed, general principles of electrophilic substitution on indoles apply. For instance, the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl group at the C3 position of indoles. nii.ac.jp However, in the case of 1-methoxy-6-nitroindole, this reaction leads to the formation of 1-methoxy-6-nitroindole-3-carbaldehyde. nii.ac.jp

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, participating in N-alkylation and N-acylation reactions.

N-Alkylation: This involves the substitution of the hydrogen atom on the indole nitrogen with an alkyl group. Various methods have been developed for the N-alkylation of indoles, often using a base to deprotonate the nitrogen followed by reaction with an alkyl halide. organic-chemistry.orgrsc.org For example, the potassium salts of indoles can be alkylated in high yield using alkyl halides in dimethyl sulfoxide. rsc.org The use of ionic liquids in the presence of a base like potassium hydroxide (B78521) also provides a convenient method for N-alkylation. organic-chemistry.org

N-Acylation: Similarly, the indole nitrogen can be acylated by reacting it with an acylating agent such as an acyl chloride or an acid anhydride.

The table below provides examples of N-alkylation reactions of indoles.

Alkylating AgentBase/SolventProduct
Alkyl HalidesK₂CO₃ / DMFN-Alkylindoles
Alkyl HalidesKOH / Ionic LiquidN-Alkylindoles
Alcohols / TsCl-N-Alkylindoles

Influence of the Hydroxyl Group on Reactivity and Selectivity

The hydroxyl group at the 5-position significantly influences the reactivity and selectivity of this compound.

As an electron-donating group, the hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C4 and C6). This activating effect can be modulated by its conversion to other functional groups.

Furthermore, the hydroxyl group's acidity allows it to participate in reactions. For example, it can be deprotonated to form a phenoxide ion, which is an even stronger activating group. The presence of the hydroxyl group can also influence the reactivity of other parts of the molecule through electronic effects and potential hydrogen bonding interactions. researchgate.net For instance, in the reaction of β-phenylethylamines with aldehydes, the degree of hydroxylation on the aromatic ring was found to affect the reaction pathways and yields. researchgate.net

The hydroxyl group can also direct the chemoselectivity of reactions. In molecules with multiple hydroxyl groups, the specific reactivity of each can differ, allowing for selective transformations. nih.govnih.gov While direct studies on the selective reaction of the hydroxyl group in this compound are not available in the provided results, the principles of chemoselective hydroxyl group transformations are well-established. nih.gov

Hydrogen Bonding and Intramolecular Interactions

The structure of this compound contains multiple sites capable of acting as hydrogen bond donors and acceptors, which significantly influences its physical properties and intermolecular interactions. The primary hydrogen bond donors are the indole nitrogen (N-H) and the phenolic hydroxyl group (O-H). The acceptors are the oxygen atom of the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde.

Studies on polymorphs of 5-methoxy-1H-indole-2-carboxylic acid show that the N-H group of the indole ring consistently acts as a hydrogen bond donor. nih.gov In one polymorph, the acceptor is the oxygen of the carboxylic group, while in another, it is the oxygen of the methoxy (B1213986) group. nih.gov This suggests that in this compound, the carbonyl oxygen and the hydroxyl oxygen are both likely participants in hydrogen bonding networks. The potential for forming strong, dimeric structures connected by double hydrogen bonds, as seen in related carboxylic acid analogs, is a noteworthy feature. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound
Donor GroupAcceptor GroupInteraction TypePotential Outcome
Indole N-HAldehyde C=OIntermolecularFormation of molecular chains
Indole N-HHydroxyl OxygenIntermolecularFormation of molecular chains
Hydroxyl O-HAldehyde C=OInter- or IntramolecularChain formation or cyclic conformers
Hydroxyl O-HHydroxyl Oxygen (on another molecule)IntermolecularFormation of dimers or chains

Reactions Facilitated by the Phenolic Hydroxyl

The phenolic hydroxyl group at the C5 position is a key handle for synthetic modification, allowing for the introduction of a wide variety of substituents through reactions such as alkylation and acylation. This functionalization is crucial for modulating the biological activity and physicochemical properties of the indole scaffold.

Research on analogous 5-hydroxyindole derivatives demonstrates the typical reactivity of this phenolic group. For instance, the hydroxyl group on various 1-alkyl/aryl-5-hydroxy-2-methyl-indole-3-carboxylates readily undergoes esterification and etherification. researchgate.net O-alkylation can be achieved using reagents like ethyl chloroacetate (B1199739) in the presence of a base, while O-acylation can be performed with reagents such as ethyl chloroformate. researchgate.net Similarly, the reaction of ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate with 1,2-dibromoethane (B42909) in the presence of potassium carbonate leads to the formation of the corresponding bromoethoxy ether at the C5 position. mdpi.com These examples underscore the nucleophilic character of the phenolic oxygen, which facilitates its reaction with electrophiles to create stable ether and ester linkages.

Table 2: Representative Reactions of the 5-Hydroxy Group on Analogous Indole Scaffolds
Analogous SubstrateReagentReaction TypeProduct TypeReference
1-Alkyl/aryl-5-hydroxy-2-methyl-indole-3-carboxylateEthyl chloroacetateO-Alkylation (Etherification)5-(Ethoxycarbonyl)methoxy-indole derivative researchgate.net
1-Alkyl/aryl-5-hydroxy-2-methyl-indole-3-carboxylateEthyl chloroformateO-Acylation (Esterification)Indol-5-yl ethyl carbonate derivative researchgate.net
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1,2-Dibromoethane / K₂CO₃O-Alkylation (Etherification)5-(2-Bromoethoxy)-indole derivative mdpi.com

Mechanistic Elucidation of Key Transformations

Understanding the mechanistic pathways of reactions involving the 5-hydroxyindole core is essential for controlling reaction outcomes and designing novel synthetic routes. Key transformations include the synthesis of the indole nucleus itself, its subsequent oxidation, and regioselective C-H functionalization.

A fundamental transformation for this class of compounds is the Nenitzescu indole synthesis, which is often used to prepare the 5-hydroxyindole core. researchgate.net This reaction involves the condensation of a benzoquinone with an enamine, such as an aminocrotonate, typically under acidic or Lewis acidic conditions. researchgate.net

The oxidation of the indole ring represents another critical mechanistic pathway. A kinetic study of the conversion of 5-hydroxyindole to 2-oxo-5-hydroxyindole using chloramine-B (CAB) as an oxidant in a basic solution revealed a detailed mechanism. researchgate.net The reaction follows a rate law that is first order with respect to the concentrations of the oxidant and the indole, with a fractional order dependence on the hydroxide ion concentration. researchgate.net The proposed mechanism involves the deprotonated 5-hydroxyindole anion reacting with the active oxidant species in a rate-determining step, followed by rapid hydrolysis to yield the 2-oxo product. researchgate.net

The regioselective functionalization of the indole C-H bonds is a significant area of mechanistic study. The oxidative Heck reaction of indoles, for example, typically shows a strong preference for reaction at the C3 position. However, mechanistic understanding has led to the development of ligands that can switch the regioselectivity-determining step. nih.gov In a typical pathway, irreversible C-H metalation at the most acidic C-H bond (C3) determines the regioselectivity. By designing a sulfoxide-2-hydroxypyridine (SOHP) ligand, the C-H metalation step can be made reversible, allowing the subsequent, and now regioselectivity-determining, insertion step to favor C2-alkenylation. nih.gov This highlights how a deep mechanistic understanding allows for the control of reaction pathways that would otherwise be disfavored.

Further mechanistic studies on the synthesis of related 1-hydroxyindole-2-carboxylates have shown that the reaction pathway can be dictated by the nature of the nucleophile. researchgate.net For example, reactions involving thiol nucleophiles were found to proceed through a 1,4-addition followed by a reduction/condensation sequence, rather than the previously assumed pathway of reduction/condensation followed by a 1,5-addition. researchgate.net Such investigations are crucial for predicting and controlling the outcomes of complex transformations involving the indole nucleus.

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxy 1h Indole 2 Carbaldehyde and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. A combination of one- and two-dimensional NMR experiments provides detailed insights into the connectivity and spatial arrangement of atoms within a molecule.

The structural framework of 5-hydroxy-1H-indole-2-carbaldehyde and its analogues can be meticulously pieced together using a suite of NMR experiments. researchgate.netsdsu.edu

¹H NMR Spectroscopy: The proton NMR spectrum provides initial, yet vital, information regarding the chemical environment of hydrogen atoms. For an analogue like 1H-indole-2-carbaldehyde, the aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, around δ 9.88 ppm. The protons on the indole (B1671886) ring exhibit characteristic coupling patterns and chemical shifts depending on their position and the electronic effects of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. The carbonyl carbon of the aldehyde group in indole-2-carbaldehyde analogues is typically observed at a highly deshielded position, often above 180 ppm.

Correlation Spectroscopy (COSY): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum reveal which protons are coupled to each other, typically through two or three bonds. This is particularly useful for assigning protons on the aromatic and heterocyclic rings of the indole structure. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is a powerful tool for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com This experiment is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For instance, the aldehyde proton can show a correlation to the C2 carbon of the indole ring, confirming its position. researchgate.net

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known data for similar indole derivatives, is presented below.

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
1 (NH)~11.0-12.0 (br s)-
2 (C)-~138.0
3 (CH)~7.20 (s)~115.0
4 (CH)~7.00 (d)~113.0
5 (C-OH)-~150.0
6 (CH)~6.80 (dd)~112.0
7 (CH)~7.30 (d)~125.0
8 (C)-~128.0
9 (C)-~135.0
CHO~9.80 (s)~182.0
OH~9.0 (s)-

Note: This is a hypothetical data table based on the analysis of related compounds. Actual chemical shifts may vary.

For more complex indole derivatives or in biosynthetic studies, isotopic labeling can be an invaluable tool. The incorporation of stable isotopes such as ¹³C or ¹⁵N into the molecular structure can aid in tracing metabolic pathways and in the assignment of NMR signals that may be ambiguous in unlabeled compounds. For instance, the synthesis of indole derivatives with ¹³C-labeled precursors can help to definitively identify the carbon skeleton through the observation of ¹³C-¹³C coupling in the NMR spectrum. nih.gov

Mass Spectrometry in Fragmentation Analysis and Molecular Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. researchgate.net For this compound (C₉H₇NO₂), the expected exact mass would be 161.0477 g/mol . HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it a powerful tool for the identification of unknown compounds in complex mixtures.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a characteristic fragmentation pattern. researchgate.netnih.gov This fragmentation pattern provides structural information about the precursor ion. In the context of non-human and non-clinical metabolite profiling, LC-MS/MS is a widely used technique for the identification and quantification of indole derivatives in various biological matrices. nih.gov The fragmentation of the protonated molecule of this compound would likely involve the loss of small neutral molecules such as CO, H₂O, and HCN, providing clues to its structure.

A hypothetical fragmentation table for this compound is presented below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
162.0550 [M+H]⁺145.0522NH₃
162.0550 [M+H]⁺134.0495CO
162.0550 [M+H]⁺116.0389CO + H₂O
162.0550 [M+H]⁺106.0491C₂H₂O

Note: This is a hypothetical fragmentation table. The actual fragmentation pattern may vary depending on the instrument and conditions used.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ for the indole N-H group. mdpi.com

C=O stretch: A strong, sharp band in the region of 1650-1700 cm⁻¹ for the aldehyde carbonyl group. mdpi.com

C=C stretch: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic ring stretching vibrations.

C-O stretch: A band in the 1200-1300 cm⁻¹ region for the phenolic C-O bond. mdpi.com

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands are associated with large changes in polarizability. Therefore, the C=C bonds of the aromatic system in this compound would be expected to show strong signals in the Raman spectrum.

X-ray Crystallography and Solid-State Structural Investigations

Research on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), an analogue where the hydroxyl group is methylated and the carbaldehyde is replaced by a carboxylic acid, reveals a monoclinic crystal system with the space group P21/c. ias.ac.inmdpi.comnih.govdntb.gov.ua In this structure, molecules form cyclic dimers through robust O-H···O hydrogen bonds between the carboxylic acid groups. ias.ac.inmdpi.comnih.govdntb.gov.ua Furthermore, the spatial arrangement is significantly influenced by interactions involving the indole's NH group and the methoxy (B1213986) group on adjacent molecules, alongside C-H···O contacts. ias.ac.inmdpi.comnih.gov Another polymorph of MI2CA crystallizes in the C2/c space group, forming ribbons through intermolecular O-H···O and N-H···O hydrogen bonds, but without the cyclic dimers seen in the P21/c polymorph. mdpi.com

These findings highlight the critical role of hydrogen bonding in dictating the supramolecular architecture of these indole derivatives. For this compound, it can be inferred that the hydroxyl and the N-H groups would be primary donors for hydrogen bonds, while the carbonyl oxygen and the hydroxyl oxygen could act as acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, influencing the material's physical properties.

Table 1: Crystallographic Data for an Analogue of this compound

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2)C₁₀H₉NO₃MonoclinicP2₁/c4.0305(2)13.0346(6)17.2042(9)91.871(5)4

Data sourced from a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. ias.ac.inmdpi.comnih.govdntb.gov.ua

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

The photophysical properties of this compound are primarily determined by the electronic transitions within the indole chromophore, which are modulated by the hydroxyl and carbaldehyde substituents. While direct, comprehensive studies on the target molecule are limited, research on 5-hydroxyindole (B134679) (5HI) and other indole derivatives provides a solid foundation for understanding its electronic absorption and emission behavior.

The electronic absorption spectrum of indoles is characterized by two main bands, the ¹Lₐ and ¹Lₙ transitions. In 5-hydroxyindole, the introduction of the hydroxyl group at the 5-position leads to a bathochromic (red) shift of these absorption bands compared to the parent indole molecule. researchgate.net This is attributed to the electron-donating nature of the hydroxyl group, which interacts with the π-electron system of the indole ring. researchgate.net The absorption spectrum of 5-hydroxyindole in the gas phase shows distinct features that are broadened and shifted to longer wavelengths compared to indole. researchgate.net

The fluorescence of 5-hydroxyindole has been a subject of interest, particularly as it is the chromophoric part of the non-natural amino acid 5-hydroxytryptophan, a useful probe in protein studies. nih.gov Unlike many other indole derivatives, the fluorescence emission maximum of 5-hydroxyindole is relatively insensitive to the polarity of the solvent, which suggests that significant solvent dipolar relaxation does not occur around the molecule in its excited state. nih.gov However, derivatives can be made to be highly sensitive to the solvent environment. For instance, a derivative of 5-hydroxyindole, 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI), exhibits remarkable solvatochromism with a significant red-shift in its emission spectrum from nonpolar to polar solvents, along with a high fluorescence quantum yield. nih.gov

Studies on various substituted indoles in different solvents, such as cyclohexane (B81311) and ethanol, have shown that the fluorescence emission generally undergoes a bathochromic shift in more polar solvents. core.ac.uk This solvatochromic behavior is a hallmark of many fluorescent molecules where the excited state is more polar than the ground state. For this compound, the presence of both an electron-donating group (-OH) and an electron-withdrawing group (-CHO) is expected to create a molecule with a significant dipole moment that could be further enhanced in the excited state, potentially leading to interesting photophysical properties and solvent sensitivity.

Table 2: Photophysical Data for 5-hydroxyindole and a Derivative

Compound NameSolventAbsorption Max (λₐbs, nm)Emission Max (λₑₘ, nm)Quantum Yield (Φ_F)
5-hydroxyindoleAcetonitrile~290--
2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI)--4610.54

Data for 5-hydroxyindole is inferred from transient absorption studies. ias.ac.in Data for PHOXI highlights the potential for high quantum yield in derivatives. nih.gov

Theoretical and Computational Investigations of 5 Hydroxy 1h Indole 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-hydroxy-1H-indole-2-carbaldehyde, such as its three-dimensional structure, electron distribution, and spectroscopic profile.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For indole (B1671886) derivatives, DFT calculations are routinely employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com Methods like B3LYP and long-range corrected functionals such as ωB97X-D, often paired with basis sets like 6-31++G(d,p) or aug-cc-pVTZ, provide a reliable balance between accuracy and computational cost for systems of this nature. nih.govmdpi.com

For this compound, DFT studies would focus on how the hydroxyl (-OH) and carbaldehyde (-CHO) substituents influence the electronic properties of the indole ring. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. The results of such calculations, including analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), help in understanding its chemical reactivity and kinetic stability. researchgate.net The electron-withdrawing nature of the aldehyde group and the electron-donating potential of the hydroxyl group create a unique electronic profile that DFT can quantify.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Indole Derivative This table represents typical data obtained from a DFT/B3LYP/6-311++G(d,p) calculation for an indole-based compound, as specific published data for this compound was not found.

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.38 Å
Bond LengthC8-N11.37 Å
Bond LengthC2-C9 (aldehyde C)1.48 Å
Bond LengthC5-O (hydroxyl O)1.36 Å
Bond AngleC3-C2-N1109.5°
Bond AngleC2-C3-C8108.0°
Dihedral AngleN1-C2-C9-O (aldehyde)180.0°

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are invaluable for predicting spectroscopic data. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally intensive, offer high accuracy. For indole cations and their complexes, ab initio calculations have been used to determine vibrational frequencies of N-H, O-H, and C-H stretching modes. researchgate.net

In the context of this compound, these methods could be used to generate highly accurate predictions of its infrared (IR), Raman, and NMR spectra. researchgate.net For instance, calculations can predict the vibrational frequency of the hydroxyl group's O-H stretch and how it might be affected by intramolecular hydrogen bonding with the adjacent indole ring or the aldehyde group. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical spectrum that can be directly compared with experimental results for structure verification. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov This technique allows for the exploration of conformational landscapes, solvent effects, and intermolecular interactions by simulating the motions of atoms and molecules. For a molecule like this compound, MD simulations can reveal the preferred orientation of the hydroxyl and aldehyde groups, including their rotational freedom and the possibility of different stable conformers.

Furthermore, MD simulations are crucial for understanding how the molecule interacts with its environment, such as solvent molecules (e.g., water) or other solutes. These simulations can model the formation and dynamics of hydrogen bonds between the molecule's -OH and -NH groups and surrounding water molecules, providing insight into its solubility and aggregation behavior. nih.gov

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of a molecule. For this compound, reactivity indicators derived from DFT calculations, such as the Fukui function and Molecular Electrostatic Potential (MEP) maps, can identify the most likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

The MEP surface visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this molecule, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of negative potential, susceptible to electrophilic attack, while the aldehyde proton and the hydrogen of the hydroxyl group would be regions of positive potential. Quantum chemical calculations can also be used to model entire reaction pathways, determining the transition state structures and activation energies for potential reactions, such as oxidation of the aldehyde group or substitution on the indole ring. researchgate.net

Table 2: Predicted Reactivity Sites in this compound This table illustrates the type of information derived from reactivity descriptor analysis. The specific sites are based on general chemical principles for this structure.

SitePredicted ReactivityComputational Indicator
Aldehyde Carbon (C9)Electrophilic (susceptible to nucleophiles)High positive charge, Fukui function f+
Carbonyl OxygenNucleophilic (susceptible to electrophiles)High negative charge, MEP minimum
Hydroxyl OxygenNucleophilic / H-bond donor/acceptorHigh negative charge, MEP minimum
Indole C3 PositionElectrophilic SubstitutionAnalysis of frontier orbital densities

Ligand-Target Docking Simulations (Non-clinical context, e.g., enzyme active sites in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. researchgate.net This method is widely used to understand potential biomolecular interactions at an atomic level. For indole derivatives, docking studies have been used to explore binding modes with various targets, including enzymes like HIV-1 integrase. nih.gov

In a non-clinical, in vitro context, docking simulations of this compound could be performed against various enzyme active sites to hypothesize potential inhibitory activity. The simulation would assess the binding affinity (e.g., in kcal/mol) and identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or aldehyde groups and amino acid residues in the enzyme's active site. For example, the indole N-H and the C5-OH group can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor, anchoring the molecule within a binding pocket. nih.gov

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the structural or physicochemical properties of compounds with a specific property of interest, such as boiling point, solubility, or chromatographic retention time. These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, constitutional) for a series of compounds and then using statistical methods to find a mathematical relationship with the measured property.

For this compound, a QSPR study would involve calculating a wide range of descriptors that encode its structural features. While specific QSPR studies on this compound are not prominent in the literature, it could be included in a larger dataset of indole derivatives to develop models for predicting various physicochemical properties. Descriptors would capture the effects of the hydroxyl and aldehyde groups on properties like polarity and molecular surface area.

Biological Activity and Mechanistic Insights of 5 Hydroxy 1h Indole 2 Carbaldehyde in Vitro and in Silico Focus

Antimicrobial and Antifungal Activity Studies (In Vitro)

The indole (B1671886) nucleus is a common scaffold in compounds exhibiting antimicrobial and antifungal properties. Various substituted indoles have demonstrated the ability to inhibit the growth of a range of pathogenic bacteria and fungi.

Bacterial Growth Inhibition Mechanisms (In Vitro)

Derivatives of indole are known to possess antibacterial properties. For instance, certain indole-2-carboxamides have shown potent activity against various mycobacterial species by targeting essential cellular processes. These compounds can be selective for mycobacteria, showing no significant bactericidal activity against other bacteria like S. aureus or P. aeruginosa. The mechanism of action for some indole derivatives involves the inhibition of MmpL3, a transporter required for the translocation of mycolic acids to the mycobacterial cell envelope.

Studies on other indole derivatives have highlighted their ability to interfere with bacterial growth and biofilm formation. For example, 7-hydroxyindole (B18039) has demonstrated potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. The mechanism for this activity is linked to the reduction in the expression of quorum sensing and biofilm-implicated genes.

Fungal Virulence Factor Modulation (In Vitro)

Indole derivatives have also been investigated for their antifungal potential. For example, 6-methoxy-1H-indole-2-carboxylic acid, isolated from a bacterial strain, has shown promising antifungal activities. While the specific mechanisms for many indole derivatives are still under investigation, some are known to disrupt fungal cell integrity and inhibit virulence factors. The modulation of fungal virulence can occur through various mechanisms, including the inhibition of enzymes essential for fungal survival and pathogenesis, or the disruption of processes like hyphal growth, which is critical for host invasion.

Enzyme Inhibition and Activation Profiles (In Vitro)

The indole scaffold is a key feature in many enzyme inhibitors and modulators. The specific substitutions on the indole ring play a crucial role in determining the potency and selectivity of these compounds.

Molecular Mechanisms of Enzyme Interaction

Indole derivatives can interact with a variety of enzymes through different mechanisms. For example, some indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These compounds are thought to chelate with magnesium ions in the enzyme's active site and engage in stacking interactions with the viral DNA.

In other cases, indole derivatives can act as competitive inhibitors. For instance, certain 1-benzyl-indole hybrid thiosemicarbazones have been shown to be competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. These inhibitors bind to the active site of the enzyme, preventing the substrate from binding.

Kinetic Studies of Enzyme Modulation

Kinetic studies are essential to understand how a compound affects an enzyme's activity. For competitive inhibitors, the inhibitor binds to the same active site as the substrate. This results in an increase in the Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), while V_max remains unchanged. A study on a potent indole-based tyrosinase inhibitor identified it as a competitive inhibitor with a specific inhibition constant (K_i) value.

Antioxidant and Radical Scavenging Capabilities (In Vitro)

The phenolic hydroxyl group in 5-hydroxy-1H-indole-2-carbaldehyde suggests that this compound may possess antioxidant and radical scavenging properties. Phenolic compounds are well-known for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.

Cellular Pathway Modulation in Model Systems (In Vitro, Non-human)

Interactions with Cellular Components (e.g., DNA, Proteins) (In Vitro)

The indole nucleus is a prevalent scaffold in many biologically active compounds, and its derivatives have been shown to interact with various cellular components, including DNA and proteins. For example, certain indole-2-carboxylic acid derivatives have been investigated as potential HIV-1 integrase inhibitors. nih.gov The antiviral activity of these compounds is thought to be mediated by their interaction with the viral DNA. nih.gov Specifically, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole scaffold was found to enhance the π–π stacking interaction with the viral DNA (dC20). nih.gov

Furthermore, the carboxyl group at the C2 position of the indole structure is believed to enhance metal chelation, which is crucial for the inhibition of HIV-1 integrase. nih.gov This suggests that the aromatic moiety of indole-2-carboxylic acid can interact with the viral DNA within the active site of the enzyme. nih.gov

In addition to DNA, indole derivatives have also been shown to interact with proteins. A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. nih.gov The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division. nih.gov This indicates a direct interaction between these indole derivatives and the protein tubulin.

Computational Approaches to Target Identification and Validation (In Silico)

Computational methods are increasingly being used to identify and validate the biological targets of small molecules. In the context of indole derivatives, in silico docking studies have been employed to explore the binding modes of these compounds within the active sites of their target proteins.

For instance, in the development of HIV-1 integrase inhibitors, the binding mode of an indole-2-carboxylic acid derivative was analyzed. nih.gov The results showed that the C6 halogenated benzene ring of the compound could effectively bind with the viral DNA through π–π stacking interactions. nih.gov This computational analysis provided a rationale for the observed antiviral activity and guided further structural optimizations.

Similarly, in the discovery of apoptosis inducers, computational modeling can be used to predict the binding affinity and orientation of indole derivatives within the tubulin protein. Such studies can help in understanding the structure-activity relationships and in designing more potent inhibitors.

Neurochemical Receptor Interaction (In Vitro/In Silico, excluding behavioral/clinical)

The 5-hydroxyindole (B134679) moiety is a key structural feature of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, derivatives of 5-hydroxyindole have been extensively studied for their interactions with various neurochemical receptors and transporters.

In vitro experiments using rat brain synaptosomes have been conducted to investigate the effects of certain 5-hydroxy-indolalkylamine derivatives on the uptake of monoamines such as noradrenaline (NA), dopamine (B1211576) (DA), and 5-HT. nih.gov These studies revealed that the tested compounds acted as inhibitors of the 3H-monoamine uptake system, with a higher potency for the 5-HT transporter. nih.gov For example, the IC50 values for 5-HT uptake in the cortex were in the micromolar range, indicating a significant interaction with the serotonin transporter. nih.gov

The table below summarizes the in vitro inhibitory activity of three 5-hydroxy-indolalkylamine derivatives on monoamine uptake in different rat brain regions.

CompoundBrain RegionTargetIC50 (µM)
FA 102 Cortex5-HT Uptake17 nih.gov
Hippocampus5-HT Uptake37 nih.gov
CortexNA Uptake70 nih.gov
HypothalamusNA Uptake315 nih.gov
StriatumDA Uptake270 nih.gov
FA 69 Cortex5-HT Uptake60 nih.gov
Hippocampus5-HT Uptake55 nih.gov
CortexNA Uptake385 nih.gov
HypothalamusNA Uptake255 nih.gov
StriatumDA Uptake160 nih.gov
FA 70 Cortex5-HT Uptake18 nih.gov
Hippocampus5-HT Uptake20 nih.gov
CortexNA UptakeNot Reported
HypothalamusNA Uptake600 nih.gov
StriatumDA Uptake40 nih.gov

These findings highlight the potential of 5-hydroxyindole derivatives to modulate the activity of key neurotransmitter systems in the brain.

Applications of 5 Hydroxy 1h Indole 2 Carbaldehyde in Advanced Chemical and Biochemical Sciences Non Clinical

Building Block in Organic Synthesis and Heterocyclic Chemistry

5-hydroxy-1H-indole-2-carbaldehyde is a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. researchgate.netbldpharm.com The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the straightforward introduction of diverse chemical moieties, making this compound a valuable starting material for the synthesis of more complex molecules.

In the realm of heterocyclic chemistry, the indole (B1671886) scaffold itself is of paramount importance. The presence of the aldehyde at the C2 position and the hydroxyl group at the C5 position provides multiple points for synthetic modification, enabling the construction of a wide array of fused heterocyclic systems and substituted indole derivatives. researchgate.net

Precursor for Complex Natural Products

The indole nucleus is a common feature in a vast number of natural products with significant biological activities. nih.gov Consequently, functionalized indoles like this compound are valuable precursors in the total synthesis of natural products and their analogues. The aldehyde functionality can be elaborated to construct the intricate side chains and fused ring systems often found in these complex molecules.

For instance, indole-2-carbaldehydes are key intermediates in the synthesis of indoloquinolinone alkaloids, a class of natural products with interesting biological profiles. rug.nl The synthetic strategy often involves the conversion of the aldehyde to a carboxylic acid, followed by coupling and cyclization reactions to build the final polycyclic framework. rug.nl The 5-hydroxy group offers an additional handle for synthetic manipulation, allowing for the preparation of a diverse range of analogues of these natural products.

Scaffold for Combinatorial Chemistry Libraries

In modern drug discovery and chemical biology, the indole ring is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets. mdpi.com this compound serves as an excellent starting point for the generation of combinatorial libraries of molecules for high-throughput screening.

The reactivity of the aldehyde group allows for its derivatization with a wide range of chemical building blocks, leading to the rapid synthesis of a large number of distinct compounds. This approach enables the exploration of chemical space around the 5-hydroxyindole (B134679) core to identify molecules with desired properties. For example, multicomponent reactions involving indole derivatives can be employed to create diverse libraries of complex heterocyclic compounds. rug.nl The ability to systematically modify the structure of this compound makes it a valuable tool for generating molecular diversity. mdpi.comnih.gov

Material Science Applications

The application of this compound extends into the field of material science, where its unique chemical and photophysical properties can be harnessed.

Monomer in Polymer Synthesis

There is growing interest in the development of polymers from renewable resources and with tailored properties. Indole-based monomers are being explored for the synthesis of novel polyesters with enhanced thermal stability and rigidity. acs.org The aldehyde and hydroxyl groups of this compound can be chemically modified to create difunctional monomers suitable for polymerization reactions. For example, the aldehyde can be oxidized to a carboxylic acid, and the hydroxyl group can be esterified, yielding a dicarboxylate monomer.

The incorporation of the rigid indole scaffold into the polymer backbone can lead to materials with high glass transition temperatures and improved thermal stability. acs.org Research in this area has demonstrated the successful synthesis of indole-based polyesters through bulk polycondensation of indole-dicarboxylate monomers with aliphatic diols. acs.org This highlights the potential of this compound as a precursor for high-performance polymers.

Components of Organic Electronic Devices

Heterocyclic aromatic compounds, including indole derivatives, are of significant interest in the field of organic electronics due to their favorable electronic properties. bldpharm.com While specific data on this compound in this context is limited, the parent compound, 1H-indole-2-carbaldehyde, has been noted for its potential use in the fabrication of organic light-emitting diodes (OLEDs). The electronic characteristics of the indole ring system contribute to the performance and efficiency of such devices. The presence of the hydroxyl group at the 5-position would be expected to modulate the electronic properties of the indole ring, potentially leading to new materials with tailored optoelectronic characteristics for various organic electronic applications.

Analytical Chemistry and Sensor Development

The photophysical properties of indole derivatives make them attractive candidates for applications in analytical chemistry, particularly in the development of fluorescent probes and sensors. The parent compound, 1H-indole-2-carbaldehyde, is known to exhibit fluorescence. biosynth.com The emission properties of such molecules are often sensitive to their local environment, a characteristic that can be exploited for sensing applications.

The this compound, with its extended conjugation and the presence of an electron-donating hydroxyl group, is expected to possess interesting photophysical properties. The aldehyde group provides a reactive site for covalently linking the indole fluorophore to other molecules or surfaces, enabling the design of targeted fluorescent probes. These probes could potentially be used for the detection and imaging of specific analytes or for monitoring changes in the local environment, such as polarity or pH.

Chemosensors for Metal Ions and Biomolecules (In Vitro)

Indole-based compounds have emerged as a versatile class of chemosensors for the detection of various metal ions and biomolecules. Their efficacy stems from the electron-rich nature of the indole ring, which can be fine-tuned by the introduction of specific substituents. sjp.ac.lk The hydroxyl and aldehyde groups in this compound can act as binding sites for analytes, leading to a measurable optical response, such as a change in color or fluorescence. researchgate.net

Derivatives of indole are widely utilized in the development of chemosensors for a variety of ions, including F⁻, CN⁻, I⁻, Cu²⁺, and Hg²⁺, owing to their distinct fluorescent characteristics and good water solubility. mdpi.com The design of these sensors often involves the condensation of an indole derivative with another molecule to create a specific binding pocket. For instance, an indole-based fluorescent chemosensor, IH-Sal, was synthesized by condensing 2-(1H-indol-3-yl)acetohydrazide with salicylaldehyde. This sensor demonstrated high selectivity and sensitivity for Zn²⁺ ions in aqueous media and was successfully used for bio-imaging in zebrafish. mdpi.com The detection limit for Zn²⁺ was found to be 0.41 μM, which is significantly lower than the World Health Organization's guideline of 76.0 μM for drinking water. mdpi.com

The sensing mechanism of these chemosensors often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). The binding of an analyte to the sensor modulates these processes, resulting in a change in the fluorescence or absorption spectrum.

While direct studies on this compound as a chemosensor are limited, the known reactivity of the hydroxyl and aldehyde groups suggests its potential in this area. The hydroxyl group can act as a proton donor or a coordinating site for metal ions, while the aldehyde group can participate in Schiff base condensation reactions to create more complex sensor molecules.

Table 1: Examples of Indole-Based Chemosensors and Their Performance

ChemosensorAnalyteDetection LimitBinding Stoichiometry (Sensor:Analyte)Reference
(E)-N'-(2-hydroxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide (IH-Sal)Zn²⁺0.41 μM- mdpi.com
Indole-coupled diaminomaleonitrile-based sensor (IMA)OCl⁻2.8 µM- researchgate.net
Indole-coupled diaminomaleonitrile-based sensor (IMA)Zn²⁺, Mn²⁺-- researchgate.net
4-hydroxyindole (B18505) fused isocoumarin (B1212949) derivativeCu²⁺, Fe³⁺-- rsc.org

Fluorescent Probes and Imaging Agents (In Vitro, cellular models)

The inherent fluorescence of the indole nucleus makes it an excellent platform for the development of fluorescent probes for biological imaging. nih.gov Tryptophan, an amino acid containing an indole ring, is a well-known intrinsic fluorescent probe used to study protein structure and dynamics. wikipedia.org Synthetic indole derivatives, such as this compound, can be designed to have enhanced photophysical properties, including larger Stokes shifts, higher quantum yields, and sensitivity to the local environment.

The application of indole derivatives as fluorescent probes extends to the imaging of various cellular components and processes. For example, an indole–rhodamine-based ratiometric fluorescent probe has been developed for the detection and imaging of Pd²⁺ in living cells. rsc.org Furthermore, indole-based probes have been successfully employed for the detection of Cu²⁺ in living cells, demonstrating their utility in monitoring metal ion homeostasis in biological systems. x-mol.com

The hydroxyl group at the 5-position of the indole ring can significantly influence the photophysical properties of the molecule. It can participate in excited-state intramolecular proton transfer (ESIPT), a process that often leads to a large Stokes shift, which is advantageous for fluorescence imaging as it minimizes self-absorption and background interference. While specific studies on the fluorescence properties of this compound are not widely reported, related 4-hydroxyindole fused isocoumarin derivatives have been synthesized and shown to exhibit fluorescence with good quantum yields. rsc.org These compounds also demonstrated "Turn-off" fluorescence sensing of Cu²⁺ and Fe³⁺ ions. rsc.org

The aldehyde group at the 2-position provides a reactive handle for conjugating the indole fluorophore to other molecules, such as targeting moieties or other fluorophores for developing FRET-based sensors. For instance, indole hemicyanine dyes, synthesized by condensing an indole quaternary ammonium (B1175870) salt with a corresponding aldehyde, have shown potential as pH probes and for binding to biological macromolecules. google.com

Table 2: Applications of Indole-Based Fluorescent Probes

Probe TypeApplicationKey FeatureReference
Indole–rhodamine-based ratiometric probePd²⁺ determination and cell imagingRatiometric fluorescence response rsc.org
Indole-based colorimetric/fluorimetric probe IHTSelective detection of Cu²⁺ and living cell imaging"Turn on" fluorescence response, color change from colorless to violet x-mol.com
Indole hemicyanine dyepH probe, solid-state fluorescence, biomolecule bindingTunable properties based on substituents and anions google.com
4-hydroxyindole fused isocoumarin derivatives"Turn-off" sensing of Cu²⁺ and Fe³⁺ ionsFluorescence quenching upon ion binding rsc.org

Agrochemical and Crop Protection Research (In Vitro/Agricultural, non-human)

Indole-3-acetic acid is a well-known plant hormone (auxin) that regulates various aspects of plant growth and development. This highlights the inherent ability of the indole structure to interact with biological systems in plants. Synthetic indole derivatives have been explored for various agrochemical applications. For instance, indole-3-acetamide (B105759) derivatives have been discovered as potent inhibitors of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, indicating their potential as herbicides. acs.org

Furthermore, research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives has revealed their potential as antifungal agents against several plant pathogenic fungi. rsc.org Some of these compounds exhibited remarkable and broad-spectrum antifungal activities, comparable or even superior to commercial fungicides. rsc.org The study highlighted that the introduction of specific substituents on the indole and oxindole rings was crucial for their antifungal efficacy. rsc.org

The presence of a hydroxyl group on the indole ring, as in this compound, can enhance the biological activity of the molecule. For example, hydroxylated indole derivatives have shown significant antioxidant properties, which could be beneficial in protecting plants from oxidative stress caused by various environmental factors. unife.it

While speculative without direct experimental data, the structural features of this compound warrant its inclusion in screening programs for new agrochemical agents. Its potential herbicidal, fungicidal, or insecticidal activities could be evaluated through standard in vitro and in planta assays.

Table 3: Examples of Biologically Active Indole Derivatives in an Agricultural Context

Compound ClassBiological ActivityTarget Organism/SystemReference
Indole-3-acetamide derivativesTransketolase inhibition (potential herbicidal activity)Plants acs.org
3-Indolyl-3-hydroxy oxindole derivativesAntifungal activityRhizoctonia solani, Pyricularia oryzae, etc. rsc.org
Arylidene-1H-indole-2-carbohydrazonesAntioxidant and photoprotective activityGeneral (potential for crop protection) unife.it

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Hydroxy 1h Indole 2 Carbaldehyde Analogues in Vitro and in Silico Focus

Systematic Structural Modifications and Their Impact on Biological Activity (In-Vitro)

The biological activity of indole (B1671886) derivatives can be finely tuned through systematic structural modifications of the core scaffold. In vitro studies are crucial for directly assessing the impact of these changes on specific biological targets. Research has shown that modifications at various positions of the 5-hydroxyindole (B134679) ring system, including the N1, C2, C3, and C5 positions, can dramatically influence potency and efficacy.

For instance, in the development of 5-lipoxygenase (5-LO) inhibitors based on the 5-hydroxyindole core, the introduction of specific substituents at the C2 position was found to be critical for bioactivity. nih.gov A series of 2-amino-5-hydroxyindoles demonstrated that incorporating an aryl or arylethylamino group at this position was essential for potent inhibition. nih.gov Similarly, attaching 4-arylpiperazin-1-yl residues at C2 also conferred inhibitory activity. nih.gov One notable example, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, showed significant potency against both isolated human recombinant 5-LO and 5-LO in polymorphonuclear leukocytes. nih.gov

Analogous SAR studies on related indole-2-carboxamides have yielded insights applicable to the 5-hydroxy-1H-indole-2-carbaldehyde scaffold. The substitution pattern on the indole ring and the nature of the amide substituent are key determinants of activity. In the context of antitubercular agents, specific indole-2-carboxamide analogues have demonstrated high potency against Mycobacterium tuberculosis. elsevier.comrsc.org Compound 8g from one such study, an indole-2-carboxamide derivative, exhibited a high level of activity, suggesting that this class of compounds can be optimized for potent antimicrobial effects. elsevier.com Further studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors revealed that introducing a halogenated benzene (B151609) ring at the C6 position could effectively enhance binding to viral DNA through π–π stacking interactions. rsc.org

The following table summarizes the impact of structural modifications on the biological activity of selected indole derivatives, based on in vitro findings.

Core Scaffold Modification Biological Target/Activity Key Finding Reference
5-HydroxyindoleIntroduction of aryl/arylethylamino group at C25-Lipoxygenase (5-LO) InhibitionEssential for potent inhibitory activity. Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate (IC50 ≈ 300 nM). nih.gov
Indole-2-carboxylic acidAddition of C6 halogenated benzene ringHIV-1 Integrase InhibitionEnhanced binding with viral DNA via π–π stacking interactions. rsc.org
Indole-2-carboxamideVaried substitutionsAnticancer (Bcl-2/Mcl-1 Inhibition)A derivative showed dual inhibitory activity with IC50 values of 7.63 μM for Bcl-2 and 1.53 μM for Mcl-1. nih.gov
Indole-2-carboxamideVaried substitutionsAntitubercular (MmpL3 Inhibition)Compound 8g displayed high activity (MIC = 0.32 μM) against drug-sensitive M. tb. elsevier.comrsc.org
5-Hydroxy-1H-indole-3-carboxylateSubstitutions guided by QSARAnti-Hepatitis B Virus (HBV)Newly designed compounds showed more potent anti-HBV activity (IC50 of 3.1 μmol/l for compound 35a ) than the parent compound. nih.gov

Influence of Substituents on Electronic and Steric Parameters

The biological activity of this compound analogues is profoundly influenced by the electronic and steric properties of their substituents. These parameters dictate how a molecule interacts with its biological target, affecting binding affinity, reactivity, and pharmacokinetic properties.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), alters the electron density distribution across the indole ring system. Computational studies on substituted indoles have shown that these electronic perturbations can significantly affect their excited-state properties. nih.gov For example, most substituted indoles exhibit a brighter second excited state, but those with EWGs may absorb more on the first excited state, potentially increasing their fluorescence quantum yield and making them better fluorescent probes. nih.govnih.gov The excited states of these molecules have been found to correlate well with electrophilicity. nih.gov Furthermore, the introduction of substituents can cause a bathochromic (red) shift in the absorption spectrum; this effect generally increases as the electron-donating ability of the substituent increases. nih.gov

Steric Effects: The size and spatial arrangement of substituents (steric factors) are critical for ensuring a proper fit within a target's binding pocket. Bulky groups can cause steric hindrance, which may either prevent effective binding or, conversely, lock the molecule into a more favorable conformation. nih.gov For example, in the design of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives as human liver glycogen (B147801) phosphorylase (HLGP) inhibitors, researchers found that large 7-membered rings created steric hindrance that interfered with key interactions in the enzyme's active site, thereby reducing inhibitory activity. nih.gov In contrast, studies on other heterocyclic systems have shown that both electronic and steric features of substituents can be modulated to achieve desired outcomes in chemical reactions and biological activity. acs.org

The interplay between electronic and steric effects is summarized in the table below.

Parameter Influence of Substituents Impact on Biological Activity Example Reference
Electronic Electron-withdrawing groups (EWGs) vs. Electron-donating groups (EDGs) alter the electron distribution and reactivity of the indole ring.Modulates binding interactions (e.g., hydrogen bonds, π-π stacking) and intrinsic reactivity. Can affect target affinity and selectivity.In some indole series, EWGs at certain positions enhance activity, while in others, EDGs are preferred. EWGs can improve predictions of excited state properties. nih.govnih.gov
Steric The size and shape of substituents determine the molecule's ability to fit into the target's binding site.Can either facilitate optimal binding through shape complementarity or prevent binding due to steric clashes.Large rings fused to an indole-2-carboxamide scaffold decreased inhibitory activity against HLGP due to steric hindrance. nih.gov

Rational Design of Novel Indole Derivatives

Rational drug design leverages the understanding of SAR to create novel molecules with improved potency, selectivity, and pharmacokinetic profiles. For indole derivatives, this often involves strategies like bioisosteric replacement, molecular hybridization, and structure-based design.

A powerful example of rational design is the optimization of 5-hydroxy-1H-indole-3-carboxylates as anti-HBV agents. nih.gov Researchers used three-dimensional quantitative structure-activity relationship (3D-QSAR) models to generate contour maps that highlighted regions where steric bulk or specific electronic features would be beneficial or detrimental to activity. nih.gov Based on these computational insights, new compounds were designed and synthesized, resulting in derivatives with significantly more potent anti-HBV activity. nih.gov

Molecular hybridization is another prominent strategy, where the indole scaffold is combined with other known pharmacophores to create a single molecule with potentially synergistic or multi-target activity. nih.govnih.gov This approach was used to develop novel indole-thiazolidinedione hybrids as potential pancreatic lipase (B570770) inhibitors for obesity treatment. rsc.org Similarly, indole-donepezil hybrids have been designed as multi-target agents for Alzheimer's disease, with computational studies supporting the design process. nih.gov

Structure-based design relies on knowledge of the three-dimensional structure of the biological target, often obtained through X-ray crystallography or cryo-electron microscopy. Molecular docking simulations can then be used to predict how designed ligands will bind to the target. This approach was employed in the design of indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), where docking studies provided insights into the binding modes and guided further optimization. nih.gov

Computational Approaches to SAR and QSAR Modeling (In Silico)

In silico methods are indispensable tools in modern drug discovery for elucidating SAR and guiding molecular design, saving both time and resources. These computational approaches range from predicting the drug-like properties of molecules to building sophisticated models that quantitatively correlate chemical structure with biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. biorxiv.org

2D-QSAR: This method uses descriptors calculated from the 2D representation of molecules. It has been applied to various indole derivatives to predict their antioxidant potential and to identify key structural features for activity. nih.gov For instance, a 2D-QSAR model for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors was developed using multiple linear regression. acs.org

3D-QSAR: These more advanced models consider the 3D structure of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques. A study on 5-hydroxy-1H-indole-3-carboxylates used CoMFA and CoMSIA to build highly predictive models (r² = 0.965 for CoMFA; r² = 0.973 for CoMSIA) for anti-HBV activity. nih.gov These models generated contour maps that visually guided the design of more potent analogues. nih.gov Similarly, a reliable QSAR model was built for indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors, yielding correlation coefficients (r²) of 0.94 for the training set and 0.77 for the test set. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand binding modes, rationalize observed SAR, and screen virtual libraries for potential hits. Docking studies were instrumental in the design of indole-2-carboxamides as antitubercular agents, showing that a potent compound adopted a binding profile similar to a known ligand in the MmpL3 active site. elsevier.comrsc.org In another study on indole-thiazolidinedione hybrids, the calculated molecular docking scores showed a strong correlation with the experimentally determined in vitro pancreatic lipase inhibitory activity (Pearson's r = 0.9108). rsc.org

The table below provides an overview of various computational studies performed on indole derivatives.

Methodology Indole Series Biological Target Key Outcome/Model Statistics Reference
3D-QSAR (CoMFA/CoMSIA) 5-Hydroxy-1H-indole-3-carboxylatesHepatitis B Virus (HBV)Generated predictive models (CoMFA q²=0.689, r²=0.965; CoMSIA q²=0.578, r²=0.973) that guided the design of more potent compounds. nih.gov
QSAR Indeno[1,2-b]indole derivativesCasein Kinase II (CK2)Developed a predictive model (r²=0.94, q²=0.72) and used it to identify a novel inhibitor. nih.govresearchgate.net
2D-QSAR 1H-3-Indolyl derivativesAntioxidant (ABTS inhibition)Modeling was used to recommend the most promising candidates for in vitro investigation. nih.gov
QSAR (Gradient Boosting) N-Arylsulfonyl-Indole-2-CarboxamidesFructose-1,6-BisphosphataseEstablished a nonlinear model with good correlation (Training set R²=0.943; Test set R²=0.916). biorxiv.org
Molecular Docking Indole-thiazolidinedione hybridsPancreatic Lipase (PL)Docking scores correlated well with in vitro activity (Pearson's r = 0.9108), confirming the binding mode. rsc.org
Molecular Docking Indole-2-carboxylic acid derivativesIDO1/TDOPredicted binding modes, providing insights for further structural optimization of dual inhibitors. nih.gov

Green Chemistry and Sustainable Synthetic Approaches for 5 Hydroxy 1h Indole 2 Carbaldehyde

Solvent-Free and Aqueous Medium Syntheses

Traditional syntheses of indole (B1671886) derivatives often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with environmentally friendly alternatives like water or to eliminate the solvent entirely.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis, particularly for heterocyclic compounds, is a significant area of research. A notable example in the context of closely related hydroxyindoles is the synthesis of 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA), a key precursor in melanin (B1238610) biosynthesis. This synthesis is performed in water under mild, anaerobic conditions. chemicalbook.com The process involves the oxidation of L-DOPA using potassium hexacyanoferrate(III) in an aqueous solution of potassium bicarbonate, followed by intramolecular cyclization to yield DHICA in high yields (86%). chemicalbook.com This reaction highlights the potential for conducting complex transformations leading to hydroxyindole cores in aqueous media.

Similarly, Br₂-catalyzed synthesis of bis(indolyl)methanes has been demonstrated to be effective in water, showcasing the feasibility of aqueous catalysis for indole chemistry. beilstein-journals.org While a direct aqueous synthesis for 5-hydroxy-1H-indole-2-carbaldehyde is not established, these examples strongly suggest that developing such a route from appropriate precursors is a viable green strategy.

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste, reducing purification steps, and often accelerating reaction rates. The synthesis of various indole derivatives under solvent-free conditions has been successfully demonstrated. For instance, the reaction of indole with aldehydes to form 3,3'-diindolyl methanes can be carried out under neat conditions at elevated temperatures (100 °C), sometimes with the aid of a solid catalyst like calcium oxide. nih.gov Although this specific reaction leads to a different class of indole products, it establishes the principle that indole C-H functionalization can be achieved without a solvent. Applying this concept to the formylation of a 5-hydroxyindole (B134679) precursor at the C-2 position could provide a direct, solventless route to the target molecule.

Approach Precursor Solvent/Conditions Key Reagents Product Yield Reference
Aqueous SynthesisL-DOPAWater, N₂ atmosphereK₃[Fe(CN)₆], KHCO₃5,6-dihydroxy-1H-indole-2-carboxylic acid86% chemicalbook.com
Solvent-Free ReactionIndole, ParaformaldehydeNeat, 100 °CCaO1-[1-(1H-indol-3-yl) methyl]-1H-indole- nih.gov

Catalysis in Sustainable Production (Heterogeneous, Nanocatalysis)

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. The development of recoverable and reusable catalysts, such as heterogeneous and nanocatalysts, is particularly important for sustainable industrial processes.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their reuse. This reduces waste and production costs. While a specific heterogeneous catalyst for the synthesis of this compound is not widely reported, research on other heterocycles demonstrates the potential. For example, a multifunctional carbon-supported cobalt-based catalyst (Co₂PNx@NC) has been developed for the one-pot synthesis of benzimidazoles in water. nih.gov This non-noble metal catalyst proved to be highly stable and selective, showcasing how heteroatom-doped carbon supports can prevent metal leaching and sintering. nih.gov The principles of using stable, non-noble, supported metal catalysts in green solvents like water are directly applicable to developing sustainable routes for indole derivatives.

Nanocatalysis: Nanocatalysts offer the advantages of both homogeneous (high activity due to large surface-area-to-volume ratio) and heterogeneous (ease of separation) catalysis. In indole chemistry, various nanocatalysts have been employed. For instance, silica-coated iron oxide nanoparticles functionalized with 3-amino-5-mercapto-1,2,4-triazole (B94436) have been used as a magnetically recoverable nanocatalyst for the Friedel–Crafts reaction between indoles and aldehydes under solvent-free conditions. beilstein-journals.org This approach achieved high conversion rates and allowed for the easy separation of the catalyst using an external magnet. The development of similar magnetic nanocatalysts for the specific C-2 formylation of 5-hydroxyindole could lead to a highly efficient and sustainable production process.

Catalyst Type Catalyst Example Reaction Solvent Key Advantages Reference
HeterogeneousCo₂PNx@NCSynthesis of BenzimidazolesWaterNon-noble metal, high stability, recyclable nih.gov
NanocatalysisFe₃O₄@SiO₂-AMTAFriedel-Crafts of Indoles/AldehydesSolvent-freeMagnetically recoverable, high activity beilstein-journals.org

Waste Minimization and Atom Economy Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful.

Classical multi-step syntheses of indole-2-carbaldehydes often suffer from poor atom economy. For example, the Reissert indole synthesis involves the condensation of a 2-nitrotoluene (B74249) with diethyl oxalate, followed by reductive cyclization. derpharmachemica.com This process uses stoichiometric base and reducing agents, generating significant inorganic salt waste. Similarly, the McFadyen-Stevens reaction, used to convert ethyl indole-2-carboxylates into indole-2-carbaldehydes, proceeds via a tosylhydrazide intermediate and involves decomposition with a base like anhydrous sodium carbonate, producing stoichiometric byproducts. derpharmachemica.com

To improve atom economy, synthetic strategies should maximize the incorporation of all reactant materials into the final product. Multicomponent reactions (MCRs) are an excellent example of this principle. The Ugi four-component reaction, for instance, has been used to assemble complex indole derivatives from an indole-2-carboxylic acid, an aniline, an aldehyde, and an isocyanide in a single step, creating highly diverse molecules with excellent atom economy. rug.nl While this specific MCR produces amides rather than aldehydes, it exemplifies a powerful strategy for waste minimization. Designing a convergent, MCR-based approach or a tandem reaction that minimizes intermediate isolation and the use of stoichiometric reagents would be a significant step towards a sustainable synthesis of this compound.

Bio-Inspired and Enzymatic Synthesis Routes

Nature provides a rich blueprint for conducting complex chemical transformations with remarkable efficiency and selectivity under mild, aqueous conditions. Bio-inspired and enzymatic syntheses aim to mimic these biological processes.

The biosynthesis of melanin pigments offers a direct bio-inspired pathway to 5-hydroxyindole structures. This natural process starts from the amino acid tyrosine, which is oxidized and cyclizes to form 5,6-dihydroxyindoles. nih.gov This transformation can be replicated in the lab; for example, the oxidation of L-DOPA (a downstream product of tyrosine) in water leads to the formation of 5,6-dihydroxy-1H-indole-2-carboxylic acid. chemicalbook.com This biomimetic approach is concise and avoids harsh reagents and organic solvents. nih.govresearchgate.net

This strategy provides a clear conceptual framework for the green synthesis of this compound. A potential chemo-enzymatic route could start from a readily available bio-precursor like 5-hydroxytryptophan. An enzymatic cascade could be designed to first modify the side chain and then facilitate the oxidative cyclization to form the desired 5-hydroxyindole core. The final formylation step could potentially be achieved using a formyltransferase enzyme or a biomimetic catalyst. Such an approach would represent the pinnacle of green synthesis, leveraging the precision of biocatalysis to create the target molecule with minimal environmental impact.

Future Research Directions and Emerging Paradigms in 5 Hydroxy 1h Indole 2 Carbaldehyde Chemistry

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (In Silico)

Table 1: Potential AI/ML Applications in 5-hydroxy-1H-indole-2-carbaldehyde Research

AI/ML ApplicationObjectivePotential Impact
Target Prediction Identify and validate novel protein targets for which the compound may have high affinity.Accelerates the initial stages of drug discovery by focusing on the most promising biological pathways. nih.gov
Generative Design Design novel derivatives with optimized potency, selectivity, and drug-like properties.Creates patentable new chemical entities with higher chances of clinical success. eurekalert.org
QSPR Modeling Predict physicochemical properties and biological activity (Quantitative Structure-Property Relationship).Reduces the need for extensive initial laboratory synthesis and screening. nih.gov
ADMET Prediction Forecast the pharmacokinetic and toxicity profile of potential drug candidates.Minimizes late-stage failures in clinical trials by flagging problematic compounds early.

Exploration of Novel Reaction Manifolds and Catalytic Systems

While classic indole (B1671886) syntheses like the Nenitzescu reaction are established, future research will focus on developing more efficient, sustainable, and versatile methods for synthesizing and functionalizing this compound. researchgate.net The exploration of novel catalytic systems is central to this endeavor.

Modern cross-coupling reactions, photoredox catalysis, and C-H activation methodologies could provide new avenues for elaborating the indole core. For instance, developing catalytic systems that selectively functionalize the C-4, C-6, or C-7 positions of the indole ring without the need for protecting groups on the hydroxyl or amine functionalities would be a significant advance. Such methods would enable the rapid generation of molecular diversity for biological screening. Furthermore, asymmetric catalysis could be employed to control stereochemistry in derivatives, a critical factor for pharmacological activity.

Advanced Functional Material Design Based on the Indole Scaffold

The indole nucleus possesses intrinsic electronic properties that make it an attractive building block for organic functional materials. Research into using the parent compound, 1H-indole-2-carbaldehyde, in the fabrication of organic light-emitting diodes (OLEDs) highlights this potential. The 5-hydroxy substituent on this compound offers a unique handle for tuning these properties.

The hydroxyl group can modulate the electron density of the indole ring system, thereby influencing the HOMO-LUMO gap and the resulting photophysical characteristics. It also serves as a potential site for polymerization or grafting onto surfaces. Future research could explore the synthesis of conductive polymers, organic semiconductors, or fluorescent sensors derived from this compound. The aldehyde group can be used to form Schiff bases or other linkages, creating extended conjugated systems with tailored optical and electronic properties for applications in optoelectronics and sensing.

Interdisciplinary Applications in Synthetic Biology and Biotechnology (In Vitro/Microbial)

Synthetic biology offers a paradigm shift from traditional chemical synthesis towards more sustainable, bio-based production methods. An emerging frontier is the engineering of microbial chassis (like E. coli or yeast) to produce valuable chemical entities.

Future research could focus on designing and implementing biosynthetic pathways in microorganisms to produce this compound from simple feedstocks like glucose. This would involve heterologous expression of enzymes, such as tryptophan dioxygenases and subsequent tailoring enzymes, to construct a de novo pathway. nih.gov Such an approach would represent a green alternative to multi-step chemical syntheses. Furthermore, the compound itself could be used as a precursor in enzymatic cascades (in vitro) to generate more complex natural product-like molecules, expanding the chemical space for drug discovery.

Challenges and Opportunities in Scaling Up Synthesis for Research and Development

Transitioning the synthesis of any compound from laboratory scale to pilot or industrial scale presents a unique set of challenges. For this compound, key considerations will include reaction efficiency, cost of starting materials, purification, and safety.

The opportunities lie in process optimization and the development of robust, scalable synthetic routes. Continuous flow chemistry, for example, could offer significant advantages over traditional batch processing by improving heat transfer, reaction control, and safety, while potentially increasing yield and purity. The development of a scalable synthesis is critical for making this compound readily available in the quantities required for advanced preclinical and clinical research, should a derivative prove to be a viable drug candidate. Experience from the large-scale manufacturing of related compounds like 5-hydroxy-2-methyl-1H-indole demonstrates that achieving production of kilograms of material is feasible with optimized conditions. researchgate.netstrategian.com

Table 2: Key Challenges and Opportunities in Scale-Up Synthesis

AspectChallengeOpportunity
Synthesis Route Multi-step syntheses often have low overall yields and can be costly.Develop novel, convergent synthetic strategies or flow chemistry processes to improve efficiency and reduce waste. researchgate.net
Purification The presence of multiple functional groups can complicate purification, requiring extensive chromatography.Optimize crystallization conditions or explore alternative purification techniques like selective precipitation.
Starting Materials Availability and cost of substituted anilines or other precursors for indole formation.Identify more economical starting materials or develop biosynthetic production routes for key intermediates.
Process Safety Handling of potentially hazardous reagents and managing exothermic reactions at a large scale.Implement robust process controls and utilize inherently safer technologies like flow reactors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hydroxy-1H-indole-2-carbaldehyde, and how can purity be optimized?

  • Methodology : Synthesis typically involves formylation or oxidation of 5-hydroxyindole precursors. For instance, Vilsmeier-Haack formylation (using POCl₃ and DMF) is effective for introducing the aldehyde group at the 2-position . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodology : Use a combination of NMR (¹H and ¹³C) and FTIR spectroscopy. The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm in ¹H NMR, while the hydroxyl proton (5-position) resonates at δ ~8.5–9.0 ppm in DMSO-d₆ . X-ray crystallography (via SHELX programs) is definitive for confirming regiochemistry; lattice parameters should match known indole-carbaldehyde derivatives (e.g., P2₁/c space group, Z = 4) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodology : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (dust or vapors). In case of skin contact, wash immediately with soap and water. Store in amber vials at 2–8°C under inert gas (argon) to prevent oxidation. Toxicity data (LD₅₀ > 500 mg/kg in rats) suggest moderate hazard, but acute exposure requires medical consultation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points or spectral properties of this compound derivatives?

  • Methodology : Conflicting data (e.g., mp variations of ±5°C) may arise from polymorphic forms or solvate formation. Perform differential scanning calorimetry (DSC) to identify phase transitions and single-crystal X-ray diffraction (SC-XRD) to characterize crystal packing. Compare hydrogen-bonding motifs (e.g., O–H···O interactions) with literature data .

Q. What strategies are effective for studying the bioactivity of this compound in kinase inhibition assays?

  • Methodology : Screen against kinase panels (e.g., Flt3, EGFR) using ATP-competitive assays. Prepare test solutions in DMSO (≤0.1% final concentration) to avoid solvent interference. IC₅₀ values can be determined via fluorescence polarization (FP) or radiometric methods. Cross-validate results with molecular docking (e.g., AutoDock Vina) to identify binding interactions at the ATP pocket .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The aldehyde group (electrophilic C2) and hydroxyl group (nucleophilic O5) are key reactive sites. Simulate transition states for reactions like Schiff base formation or aldol condensation to optimize reaction conditions .

Q. What experimental design is suitable for analyzing degradation products of this compound under oxidative stress?

  • Methodology : Expose the compound to H₂O₂ (1–10 mM) or UV light (254 nm) and monitor degradation via LC-MS (Q-TOF). Identify major byproducts (e.g., 5-hydroxyindole-2-carboxylic acid) using fragmentation patterns (m/z 163 [M+H]⁺). Accelerated stability studies (40°C/75% RH) can model shelf-life degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

  • Resolution : Solubility variations (e.g., in DMSO vs. methanol) may reflect pH-dependent tautomerism. Measure solubility at controlled pH (using buffers) and characterize tautomeric forms via UV-Vis spectroscopy (λmax shifts). Cross-reference with computational logP values (e.g., ACD/Labs) to validate experimental data .

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